1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, also known as Amonafide, is a synthetic compound belonging to the chemical class of naphthalimides. [] It is a planar molecule with a tricyclic aromatic system. [] This compound has garnered significant interest in scientific research, particularly in the fields of cancer biology and medicinal chemistry, due to its diverse biological activities. [, ] These activities include DNA intercalation, topoisomerase II inhibition, and induction of apoptosis in various cancer cell lines. [, , ] Amonafide has served as a lead compound for the development of novel anticancer agents with improved efficacy and safety profiles. [, , ]
Synthesis Methods
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives typically involves multi-step organic reactions. One common method includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
Molecular Structure
The molecular formula for 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)- is C16H18N2O3. Its structure features:
Reactivity and Chemical Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives undergo various chemical reactions typical for isoquinolines:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create new derivatives for research purposes .
Mechanism of Action
The mechanism of action for 1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives often involves interaction with biological targets such as enzymes or receptors. These compounds may act as:
The precise mechanism can vary based on structural modifications and biological context but generally involves binding interactions that modulate enzyme activity or receptor signaling pathways .
Physical Properties
Chemical Properties
These properties are critical for determining the compound's behavior in different environments and its suitability for various applications .
Scientific Applications
The versatility of this compound makes it valuable across multiple fields including drug discovery, diagnostics, and materials science .
The discovery of 1,8-naphthalimides as DNA-binding agents dates to the 1970s, with early studies identifying 2-(2-(dimethylamino)ethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione (Amonafide) as a lead structure through systematic screening by the National Cancer Institute (NCI) [2] [4]. Initial structure-activity relationship (SAR) studies revealed that the planar tricyclic naphthalimide core intercalates between DNA base pairs, inducing structural distortions that interfere with topoisomerase II function and DNA replication processes. The compound progressed to clinical trials for solid tumors and leukemia based on its potent in vitro cytotoxicity and in vivo efficacy in xenograft models [4].
Table 1: Key Naphthalimide Derivatives and Their Developmental Significance
Compound Name | Structural Feature | Research Significance |
---|---|---|
Amonafide (2-(2-(Dimethylamino)ethyl derivative) | Dimethylaminoethyl side chain at N-imide | First naphthalimide to enter clinical trials for leukemia |
2-[2-(Diethylamino)ethyl] derivative | Diethylaminoethyl side chain | Enhanced lipophilicity and altered DNA binding kinetics |
2-[2-(4-Morpholinyl)ethyl] derivative | Morpholine-containing side chain | Modified cellular uptake and reduced cationic character |
6-Nitro substituted Amonafide | Nitro group at C6 position | Increased DNA intercalation strength and cytotoxicity |
Subsequent structural refinements focused on optimizing DNA-binding affinity and cellular penetration. Research demonstrated that the length and basicity of the 2-aminoalkyl side chain critically modulate biological activity. For instance, replacement of the dimethylamino group with a diethylamino moiety (2-[2-(Diethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) increased lipophilicity, enhancing nuclear membrane permeability but concurrently altering pharmacokinetics [3]. Similarly, incorporation of heterocyclic amines, such as in the 2-[2-(4-Morpholinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrated that reduced basicity could diminish nonspecific cytotoxicity while retaining DNA intercalation potential [7]. These iterative modifications established that while the naphthalimide core provides the essential DNA-contact pharmacophore, the side chain fine-tunes bioavailability and target selectivity.
The 2-(2-(dimethylamino)ethyl) side chain in Amonafide constitutes a masterclass in pharmacophore design, serving multiple interdependent biological functions. Biophysical studies confirm that the protonated dimethylamino group forms crucial ionic bonds with phosphate residues in the DNA backbone, stabilizing the intercalated complex and increasing binding constants by 2-3 orders of magnitude compared to unsubstituted naphthalimides [4]. This electrostatic complementarity positions the intercalating core for optimal π-π stacking with base pairs, directly correlating with topoisomerase II poisoning efficacy.
Beyond DNA interactions, the side chain profoundly influences cellular pharmacokinetics:
Table 2: Impact of Side Chain Modifications on Biological Activity of Naphthalimides
Side Chain Structure | DNA Binding Constant (K~b~, M⁻¹) | Relative Cytotoxicity (IC~50~, μM) | Cellular Uptake Efficiency |
---|---|---|---|
-CH~2~CH~2~N(CH~3~)~2~ (Amonafide) | 1.2 × 10⁵ | 1.0 (Reference) | 100% (Reference) |
-CH~2~CH~2~N(C~2~H~5~)~2~ | 8.7 × 10⁴ | 2.5 | 140% |
-CH~2~CH~2~N-Morpholine | 5.3 × 10⁴ | 8.9 | 85% |
-CH~2~CH~2~NH~2~ | 3.1 × 10⁴ | 12.3 | 75% |
Recent innovations have exploited this side chain for conjugate development. Patent WO2017162661A1 discloses Amonafide-derived proteolysis-targeting chimeras (PROTACs) wherein the dimethylaminoethyl moiety links to E3 ubiquitin ligase ligands. These bifunctional molecules leverage the side chain’s physicochemical properties to induce cereblon-mediated degradation of oncogenic transcription factors, expanding the therapeutic paradigm beyond intercalation [4].
Despite promising efficacy, dose-limiting toxicities observed in Amonafide clinical trials—notably myelosuppression—were traced to N-acetyltransferase (NAT)-mediated metabolism. This biotransformation converts the primary pharmacophore into 5-acetylamino-2-(2-(dimethylamino)ethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione, a metabolite exhibiting altered DNA-binding kinetics and enhanced cytotoxicity [2] [3]. Crucially, interindividual variability in NAT2 isoform expression (polymorphic in 40-70% of populations) leads to unpredictable metabolic conversion rates, resulting in variable drug exposure and toxicity profiles among patients.
Three strategic approaches have emerged to circumvent this metabolic liability:
The imperative to mitigate NAT-dependent toxicity has stimulated rigorous in vitro screening methodologies. Current lead optimization pipelines employ NAT2-expressing hepatocyte co-cultures to quantify metabolic stability and metabolite generation rates early in development. Compounds demonstrating <15% conversion to N-acetyl metabolites after 24-hour incubation progress to in vivo PK/PD studies, ensuring clinical candidates minimize polymorphic toxicity risks [3] [4].
Table 3: Metabolic Stability of Amonafide Analogs in NAT2-Expressing Hepatocyte Models
Compound Modification | NAT2 Metabolic Conversion Rate (% vs Amonafide) | Relative Myelotoxicity (In Vitro CFU-GM IC~90~) |
---|---|---|
Unsubstituted Amonafide | 100% | 1.0 |
5-Amino substitution | 22% | 0.3 |
5-Nitro substitution | 35% | 0.5 |
6-Methoxy substitution | 85% | 0.9 |
N-Methylation of side chain amine | Not metabolized by NAT2 | 0.2 |
These structure-metabolism relationship (SMR) studies underscore that minor modifications distal to the intercalation pharmacophore can profoundly alter metabolic fate without compromising target engagement. Contemporary design principles now mandate integrated assessment of both pharmacodynamic potency and metabolic susceptibility to deliver translatable naphthalimide therapeutics [3] [4].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: